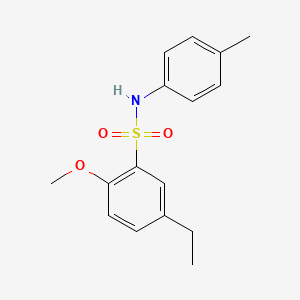
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that is commonly used to study the mechanisms of cardiac arrhythmias.
Mécanisme D'action
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide acts by binding to the pore region of the IKr channel and blocking the flow of potassium ions through the channel. This leads to a prolongation of the action potential and can result in the development of EADs and triggered activity.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiac action potential, 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a potent and selective blocker of the IKr channel. This makes it a useful tool for studying the mechanisms of cardiac arrhythmias. However, one limitation of using 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is that it can have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more selective blockers of the IKr channel, which could be used to study the role of this channel in cardiac arrhythmias. Another area of interest is the development of drugs that can selectively target cancer cells by inducing apoptosis, like 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide. Finally, there is interest in developing drugs that can selectively inhibit specific cytochrome P450 enzymes, which could be useful for improving the efficacy and safety of drugs that are metabolized by these enzymes.
Méthodes De Synthèse
The synthesis of 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves several steps. The first step is the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form 4-methyl-N-(2-methoxyethyl)benzenesulfonamide. This compound is then reacted with ethyl iodide to form 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is commonly used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which is responsible for repolarization of the cardiac action potential. By blocking this current, 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide prolongs the action potential and can lead to the development of early afterdepolarizations (EADs) and triggered activity, which are known to be important mechanisms of cardiac arrhythmias.
Propriétés
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-7-10-15(20-3)16(11-13)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMIUDRIQFHTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

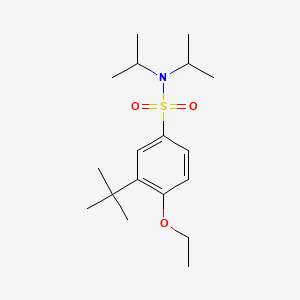
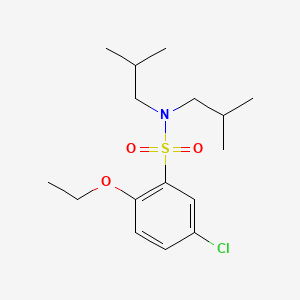

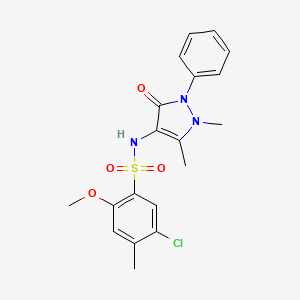

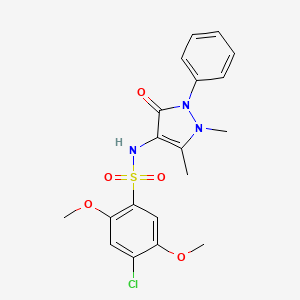






![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)
